利多卡因甲基碘化物

描述

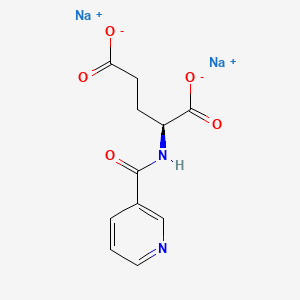

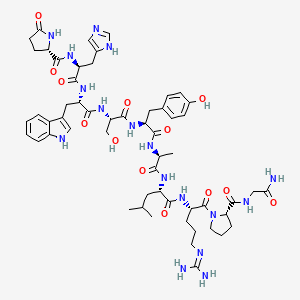

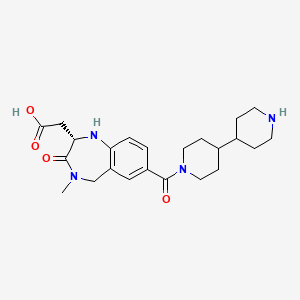

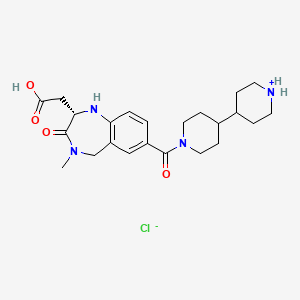

Lidocaine methiodide is a quaternary ammonium salt derived from lidocaine, a well-known local anesthetic

科学研究应用

Lidocaine methiodide has several applications in scientific research:

Chemistry: Used as a model compound to study quaternary ammonium salts and their reactions.

Biology: Investigated for its effects on cellular processes and membrane interactions.

Medicine: Explored for potential therapeutic applications, particularly in pain management and anesthesia.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

作用机制

Target of Action

Lidocaine methiodide, also known as [2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide, primarily targets the sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses, which are fundamental to the functioning of the nervous system .

Mode of Action

Lidocaine methiodide exerts its anesthetic effect by inhibiting the sodium ion channels . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . This blockage results in a numbing effect on the tissues where the medication is applied .

Biochemical Pathways

Lidocaine methiodide is metabolized in the liver by the P450 3A4 isoenzyme , a member of the subfamily of P450 isoenzymes . This isoenzyme is responsible for the metabolism of more drugs than any other hepatic enzyme . Lidocaine methiodide can also suppress cancer cell growth via multiple mechanisms, such as regulating epigenetic changes and promoting pro-apoptosis pathways .

Pharmacokinetics

The pharmacokinetics of lidocaine methiodide involves a complex interplay of absorption, distribution, metabolism, and excretion (ADME) properties . Lidocaine is primarily metabolized by the liver and excreted via urine . Factors such as heart failure status, alpha-1-acid glycoprotein, duration of lidocaine infusion, and body weight have been identified as covariates of lidocaine pharmacokinetics .

Result of Action

The primary result of lidocaine methiodide’s action is the numbing of tissue sensations in the area where it is applied . This makes it a valuable agent for facilitating local anesthesia for a wide variety of surgical procedures . In addition, lidocaine methiodide has been found to show potential in cancer treatment, including the suppression of cancer cell growth .

Action Environment

The action, efficacy, and stability of lidocaine methiodide can be influenced by various environmental factors. For instance, pharmaceutical products that are metabolized by the cytochrome P450 system can increase the toxicity associated with lidocaine . Similarly, when general anesthesia or intravenous sedation is used, the amount of lidocaine that is infused may need to be reduced because of the potential for drug interactions .

生化分析

Biochemical Properties

Lidocaine methiodide interacts with various enzymes and proteins in the body. It is primarily metabolized by the cytochrome P450 system, specifically the CYP1A2 and CYP3A4 isoenzymes . The metabolite monoethylglycinexylidide (MEGX) retains pharmacological and toxicological activity similar to lidocaine methiodide, although less powerful .

Cellular Effects

Lidocaine methiodide has significant effects on various types of cells and cellular processes. It works by blocking sodium channels, thus inhibiting the neurons of local tissues from signaling the brain regarding sensations . This results in effects like vasodilation, hypotension, and irregular heart rate .

Molecular Mechanism

The mechanism of action of lidocaine methiodide involves blocking sodium channels and thus decreasing the rate of contractions of the heart . When injected near nerves, the nerves cannot conduct signals to or from the brain . This is achieved by preventing the generation and transmission of nerve impulses by blocking sodium ion influx through the membranes of nerve cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lidocaine methiodide change over time. A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine and its metabolite (MEGX) in serum . The method is applicable to sera of different animal species and also to plasma, urine, and milk matrices .

Dosage Effects in Animal Models

The effects of lidocaine methiodide vary with different dosages in animal models. Lidocaine is commonly used to numb the gums prior to dental procedures, and it is also commonly used to reduce pain associated with the insertion of intravenous lines and minor surgical procedures .

Metabolic Pathways

Lidocaine methiodide is involved in various metabolic pathways. It is metabolized in the liver by the P450 3A4 isoenzyme, a member of the subfamily of P450 isoenzymes . This isoenzyme is responsible for the metabolism of more drugs than any other hepatic enzyme .

Transport and Distribution

Lidocaine methiodide is transported and distributed within cells and tissues. Topical delivery systems enable the direct transport of analgesics into areas of localized pain and thus minimize the side effects of administration routes that rely on systemic drug distribution .

Subcellular Localization

Given its mechanism of action, it is likely that lidocaine methiodide is localized to the cell membrane where it can interact with sodium channels to exert its effects .

准备方法

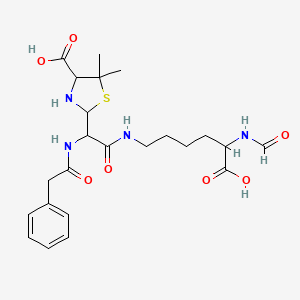

Synthetic Routes and Reaction Conditions: Lidocaine methiodide is synthesized through the quaternization of lidocaine. The process involves reacting lidocaine with methyl iodide under controlled conditions. The reaction typically takes place in an organic solvent such as acetone or ethanol, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods: In an industrial setting, the production of lidocaine methiodide follows similar principles but on a larger scale. The reaction conditions are optimized for efficiency and yield, and advanced purification techniques such as chromatography may be employed to ensure the purity of the final product.

化学反应分析

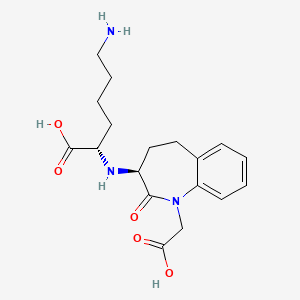

Types of Reactions: Lidocaine methiodide undergoes various chemical reactions, including:

Substitution Reactions: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Hydrolysis: Under acidic or basic conditions, lidocaine methiodide can hydrolyze to form lidocaine and methyl iodide.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired reaction.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.

Hydrolysis: Lidocaine and methyl iodide.

Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

相似化合物的比较

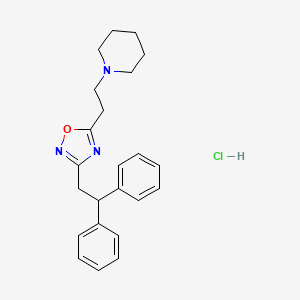

Lidocaine: The parent compound, widely used as a local anesthetic.

Benzocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Procaine: A local anesthetic with a different chemical structure and pharmacokinetic profile.

Uniqueness of Lidocaine Methiodide: Lidocaine methiodide’s quaternary ammonium group distinguishes it from other local anesthetics. This feature enhances its solubility in water and its ability to interact with specific molecular targets, making it particularly useful in research settings.

属性

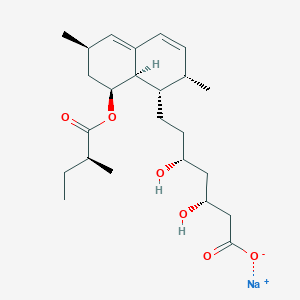

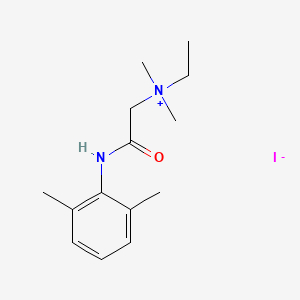

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-ethyl-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.HI/c1-6-16(4,5)10-13(17)15-14-11(2)8-7-9-12(14)3;/h7-9H,6,10H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFQPPTRWTILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(C)CC(=O)NC1=C(C=CC=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29199-61-9 (Parent) | |

| Record name | Lidocaine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40163300 | |

| Record name | Lidocaine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-71-1 | |

| Record name | Lidocaine methiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lidocaine methiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。